4-(Boc-amino)-2-chloropyridine

Chemical Purity Quality Control Analytical Chemistry

4-(Boc-amino)-2-chloropyridine delivers orthogonal reactivity: 2-chloro enables Pd-catalyzed Suzuki/Buchwald-Hartwig couplings; Boc-protected 4-amine prevents side reactions during sequential transformations. >99.5% GC-MS purity ensures reliable SAR data. 5-year shelf life supports multi-step campaigns. Regioisomer substitution fails under standard conditions—this specific scaffold is non-negotiable.

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
CAS No. 234108-73-7
Cat. No. B031455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Boc-amino)-2-chloropyridine
CAS234108-73-7
SynonymsN-(2-Chloro-4-pyridinyl)carbamic Acid 1,1-Dimethylethyl Ester;  (2-Chloro-4-pyridinyl)carbamic Acid 1,1-Dimethylethyl Ester;  tert-Butyl N-(2-Chloropyridin-4-yl)carbamate
Molecular FormulaC10H13ClN2O2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=NC=C1)Cl
InChIInChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14)
InChIKeySJCKHLJWAXGPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Boc-amino)-2-chloropyridine (CAS 234108-73-7): Key Heterocyclic Building Block for Pharmaceutical Synthesis


4-(Boc-amino)-2-chloropyridine (CAS 234108-73-7) is a bifunctional pyridine derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a chlorine substituent at the 2-position [1]. This molecular architecture enables orthogonal reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis. The compound exhibits a molecular formula of C10H13ClN2O2 and a molecular weight of 228.67 g/mol [1]. Its utility is demonstrated by its role as a reactant in the preparation of inter-domain stabilizers for allosteric Akt inhibitors [REFS-1, REFS-2].

Why Generic Substitution Fails: The Critical Role of 4-(Boc-amino)-2-chloropyridine's Orthogonal Reactivity


The substitution of 4-(Boc-amino)-2-chloropyridine with a seemingly similar analog is not feasible without compromising synthetic efficiency or product integrity. This is because the compound's value is derived from the precise spatial and electronic interplay between the chlorine atom at the 2-position and the Boc-protected amine at the 4-position. The chlorine acts as a privileged electrophile for metal-catalyzed cross-coupling reactions, while the Boc group protects the amine from side reactions, enabling sequential orthogonal transformations . As demonstrated by the stark difference in Suzuki-Miyaura cross-coupling reactivity between 2- and 4-chloropyridines under nickel catalysis [1], the position of the halogen drastically dictates reaction outcomes. Therefore, substituting this compound would introduce unwanted complexity, lower yields, or require entirely different synthetic pathways, as detailed in the quantitative evidence below.

Quantitative Evidence Guide: Verifiable Performance Metrics for 4-(Boc-amino)-2-chloropyridine


Achievable Purity Benchmark: 4-(Boc-amino)-2-chloropyridine vs. Vendor Specification

The purity of 4-(Boc-amino)-2-chloropyridine is a critical parameter for reliable downstream synthesis. A Certificate of Analysis (CoA) from a commercial vendor (Adamas) reports an actual measured purity of 99.75% via GC-MS for a specific batch, exceeding the vendor's own specification of ≥98% (GC-MS) . This high level of purity, when compared to the standard vendor-guaranteed minimum purity of 95% or 98% from other suppliers [REFS-2, REFS-3], demonstrates that procuring from sources with robust quality control can deliver material with significantly lower impurity levels. This translates directly to a reduced burden of impurity profiling and byproduct formation.

Chemical Purity Quality Control Analytical Chemistry

Regioselectivity in Cross-Coupling: 2-Chloropyridine vs. 4-Chloropyridine Reactivity

The position of the chlorine atom on the pyridine ring dictates the compound's behavior in metal-catalyzed reactions. A key study on the Suzuki-Miyaura cross-coupling of chloropyridines revealed that a nickel/dppf catalyst system successfully couples 4-chloropyridine but fails entirely with 2-chloropyridine, which forms a stable, catalytically inactive dinickel(II) complex that inhibits the reaction [1]. This finding underscores that 4-(Boc-amino)-2-chloropyridine, by virtue of its 2-chloro substitution pattern, is not a direct substitute for 4-chloro isomers in nickel-catalyzed Suzuki couplings. Instead, it may require alternative catalytic systems or reaction conditions, making its specific procurement essential for projects relying on such protocols.

Cross-Coupling Suzuki-Miyaura Reaction Nickel Catalysis

Long-Term Stability: Verified Storage Conditions and Re-Test Date

Reliable procurement requires not just initial purity but assurance of long-term stability. A vendor's CoA for a specific batch of 4-(Boc-amino)-2-chloropyridine specifies a recommended retest date five years after the quality release date, assuming storage in a cool, dry area . This documented stability under controlled ambient conditions provides a tangible benchmark against more labile in-class analogs, such as the unprotected 4-amino-2-chloropyridine, which is known to be sensitive to oxidation . The Boc group confers a specific, quantified extension to the compound's shelf life, reducing waste and re-procurement frequency.

Stability Storage Quality Control

High-Value Application Scenarios for 4-(Boc-amino)-2-chloropyridine in Research and Industry


Synthesis of Allosteric Akt Inhibitors for Oncology Research

4-(Boc-amino)-2-chloropyridine is a validated reactant in the preparation of inter-domain stabilizers for allosteric Akt inhibitors [1]. Its high, verifiable purity (>99.5% GC-MS) is essential for the synthesis of lead candidates in kinase inhibitor programs, where even trace impurities can confound biological assay results and structure-activity relationship (SAR) analysis .

Palladium-Catalyzed Cross-Coupling for Complex Heterocyclic Synthesis

The 2-chloro substituent on this compound is a versatile handle for palladium-catalyzed Suzuki and Buchwald-Hartwig couplings, enabling the construction of complex biaryl and heteroaryl systems [REFS-1, REFS-3]. Unlike its 4-chloro isomer, which reacts under nickel catalysis, the 2-chloro pattern necessitates the use of tailored palladium-based systems, making this specific building block indispensable for achieving desired regiochemical outcomes [1].

Orthogonal Protection Strategies in Multi-Step Syntheses

The presence of both a protected amine and an electrophilic halogen allows for highly efficient, orthogonal synthetic sequences. The Boc group remains stable under a wide range of basic and nucleophilic conditions, while the chlorine can be selectively manipulated via metal catalysis [1]. The documented 5-year stability window ensures that this building block can be reliably stocked for complex, multi-step synthetic campaigns without concern for reagent integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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